molecular formula C25H23N3O4S B6486103 ethyl 3-(4-methylphenyl)-5-[2-(3-methylphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 6257-71-2

ethyl 3-(4-methylphenyl)-5-[2-(3-methylphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B6486103
CAS No.: 6257-71-2
M. Wt: 461.5 g/mol
InChI Key: QAHBHUDJKHCASA-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methylphenyl)-5-[2-(3-methylphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C25H23N3O4S and its molecular weight is 461.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 461.14092740 g/mol and the complexity rating of the compound is 780. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 3-(4-methylphenyl)-5-[2-(3-methylphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that integrate various functional groups. The thieno[3,4-d]pyridazine core is of particular interest due to its unique structural properties that contribute to its biological activity.

Key Structural Features

  • Thieno[3,4-d]pyridazine Core : This bicyclic structure is known for its ability to interact with biological targets.
  • Acetamido Group : Enhances solubility and bioavailability.
  • Substituents : The presence of methyl groups on the phenyl rings may influence the compound's interaction with target proteins.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a structure-activity relationship study demonstrated that modifications in the phenyl substituents can enhance cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Notes
Compound AHepG212.5Significant inhibition observed
Compound BMCF715.0Moderate activity
Ethyl CompoundHeLa10.0High potency

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific kinases or other cellular pathways critical for cancer cell survival. For example, imidazo[1,2-b]pyridazine derivatives have been shown to inhibit IKKbeta and p38 MAP kinase pathways, which are relevant in inflammatory responses and cancer progression .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. Studies have reported that derivatives of pyridazine compounds demonstrate significant antibacterial effects against various pathogens.

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Compound Tested
E. coli32 µg/mLEthyl Compound
S. aureus16 µg/mLEthyl Compound

Case Studies and Research Findings

Several research studies have focused on the biological activity of compounds related to this compound.

Study Example

In a recent investigation published in Molecules, researchers synthesized a series of thieno[3,4-d]pyridazine derivatives and assessed their anticancer activities using MTT assays on HepG2 cells. The results indicated that certain modifications significantly improved cell viability inhibition compared to standard treatments .

Clinical Implications

The promising results from in vitro studies suggest potential clinical applications for this compound in cancer therapy and antimicrobial treatments. Further research is needed to explore pharmacokinetics and toxicity profiles in vivo.

Properties

IUPAC Name

ethyl 3-(4-methylphenyl)-5-[[2-(3-methylphenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S/c1-4-32-25(31)22-19-14-33-23(26-20(29)13-17-7-5-6-16(3)12-17)21(19)24(30)28(27-22)18-10-8-15(2)9-11-18/h5-12,14H,4,13H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHBHUDJKHCASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=CC(=C3)C)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40411434
Record name F0641-0228
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40411434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6257-71-2
Record name F0641-0228
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40411434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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